Cyclo(Phenylalanine-Leucine) is a cyclic dipeptide composed of two amino acids: phenylalanine and leucine. Its chemical formula is , and it belongs to the class of compounds known as 2,5-diketopiperazines. Cyclo(Phenylalanine-Leucine) exhibits a unique cyclic structure that contributes to its stability and biological activity, making it a subject of interest in medicinal chemistry and biochemistry.
A recent study investigated the effect of various cyclo(diketopiperazines) (DKPs), including Cyclo(Phe-Pro) (a close relative of Cyclo(Phe-Leu)), on bacterial growth and biofilm formation. The research found that specific stereoisomers of Cyclo(D-Phe-L-Pro) significantly promoted the growth and biofilm formation of E. coli []. This suggests a potential role for Cyclo(Phe-Leu) or similar DKPs in influencing bacterial behavior, although further research is needed to determine its specific effects.
Studies have explored using Electronic Circular Dichroism Spectroscopy (ECD) to determine the stereochemistry of DKPs, including Cyclo(Phe-Pro) []. This technique can potentially be applied to characterize the stereochemistry of Cyclo(Phe-Leu) as well. This information is crucial for understanding the molecule's biological activity, as different stereoisomers can have vastly different properties.
The synthesis of cyclo(Phenylalanine-Leucine) typically involves the cyclization of the corresponding linear dipeptide, which can be achieved through various methods such as thermal cyclization or solid-state reactions. For instance, studies have shown that the solid-state cyclization of l-phenylalanyl-l-leucine and l-leucyl-l-phenylalanine can occur under specific conditions, leading to the formation of cyclic structures . Additionally, cyclization reactions can be influenced by factors such as temperature and the sequence of amino acid residues .
Cyclo(Phenylalanine-Leucine) exhibits notable biological activities, including antimicrobial and anticancer properties. Research indicates that cyclic dipeptides can affect bacterial growth and biofilm formation. For example, cyclo(D-Phenylalanine-L-Proline) has shown pronounced effects on Escherichia coli growth . Furthermore, cyclic dipeptides are being investigated for their potential in drug development due to their ability to interact with biological targets effectively.
Several synthesis methods for cyclo(Phenylalanine-Leucine) have been reported:
These methods allow for the efficient production of cyclo(Phenylalanine-Leucine) with controlled stereochemistry .
Cyclo(Phenylalanine-Leucine) has diverse applications in various fields:
Interaction studies involving cyclo(Phenylalanine-Leucine) focus on its binding affinities with various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the mechanism of action and optimizing the therapeutic potential of cyclo(Phenylalanine-Leucine) .
Cyclo(Phenylalanine-Leucine) shares structural similarities with other cyclic dipeptides. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Cyclo(Leucine-Phenylalanine) | C15H20N2O2 | Exhibits different biological activity profiles |
Cyclo(Proline-Phenylalanine) | C14H18N2O2 | Known for its role in protein folding |
Cyclo(Valine-Phenylalanine) | C15H20N2O2 | Displays unique interactions with certain enzymes |
Cyclo(Phenylalanine-Leucine) is unique due to its specific amino acid sequence, which influences its conformational stability and biological interactions compared to these similar compounds .
Non-ribosomal peptide synthetases (NRPSs) are modular enzymatic systems that assemble peptides without ribosomal machinery, typically using a thiotemplate mechanism. These systems are widespread in bacteria and fungi, producing structurally diverse secondary metabolites such as antibiotics and siderophores. NRPSs activate amino acids via adenylation domains, followed by covalent attachment to peptidyl carrier protein (PCP) domains. Condensation domains then catalyze peptide bond formation, with additional domains enabling cyclization or epimerization.
However, Cyclo(Phe-Leu) biosynthesis in Streptomyces deviates from classical NRPS pathways. While Staphylococcus aureus employs an NRPS (AusA) to synthesize structurally related aureusimines, Streptomyces noursei utilizes a distinct family of cyclodipeptide synthases (CDPSs) that operate independently of NRPS machinery. This divergence highlights the evolutionary innovation of CDPSs in diketopiperazine biosynthesis, bypassing the need for multi-domain NRPS complexes.
Microwave spectroscopy investigations reveal that cyclo(phenylalanine-leucine) exhibits significant ring-puckering dynamics with energy barriers of approximately 470 cm⁻¹ between enantiomeric boat conformers [5] [6]. The minimum energy pathway connecting two equivalent boat conformations passes through a chair intermediate at the barrier summit [6]. This energy barrier represents tunneling between equivalent conformations, manifesting as spectral doublets with separations of approximately 2 GHz in microwave measurements [5].
Far-infrared spectroscopy identifies a characteristic band at 150 cm⁻¹ attributed to ring puckering vibrations [7]. The multiplet structure observed in low-temperature spectra can be interpreted through quartic vibrational character, leading to a vibrational selection rule of Δn = ±1, ±3 for mixed quartic-quadratic vibrations [7]. These measurements provide direct experimental evidence for the dynamic nature of the diketopiperazine ring system [7].
The incorporation of phenylalanine and leucine residues significantly influences the diketopiperazine ring conformation through steric and electronic effects [3] [8]. The benzyl group of phenylalanine preferentially adopts a pseudoaxial orientation to minimize A₁,₂ strain with the N-methyl and carbonyl groups [4]. This folded conformation positions the phenyl ring over the twisted boat diketopiperazine core, consistent with face-to-face attractive interactions between aromatic and diketopiperazine ring systems [4].
Molecular dynamics simulations demonstrate that cyclo(phenylalanine-leucine) exhibits lower self-assembly propensity compared to its retro-sequence cyclo(leucine-phenylalanine) and cyclic analogs [3] [8]. The self-assembling tendency follows the order: Cyclo(leucine-phenylalanine) > leucine-phenylalanine > phenylalanine-leucine [3] [8]. This reduced aggregation behavior correlates with differences in hydrophobicity and intermolecular hydrogen bonding patterns [9].
Table 1: Diketopiperazine Ring Conformational Parameters
Conformation Type | Characteristic Features | Energy Barrier (cm⁻¹) | Symmetry |
---|---|---|---|
Boat | Preferred by unsubstituted diketopiperazine rings; minimizes Pitzer and Bayer strain | Reference (0) | C₂ |
Chair | Observed in crystal structures; energetically less favorable in gas phase | 470 (barrier height) | Cₛ |
Twist | Intermediate conformation between boat and chair forms | Variable | Variable |
Planar | Found in solid-state X-ray structures due to crystal packing forces | ~470 (higher saddle point) | C₂ᵢ (in crystal) |
X-ray crystallographic studies reveal that cyclo(phenylalanine-leucine) crystallizes with specific unit cell parameters that reflect its molecular geometry and intermolecular packing arrangements [10] [11]. The solid-state structure typically exhibits planar ring conformations due to crystal packing forces, contrasting with the preferred boat configurations observed in gas-phase studies [5] [4]. These differences highlight the significant impact of intermolecular interactions on molecular conformation in condensed phases [4].
The crystal structures demonstrate that hydrogen bonding interactions form one-dimensional motifs that dominate packing arrangements [12]. Multiple symmetry-independent molecules in the asymmetric unit (Z′ > 1) indicate broad and shallow molecular energy minima characteristic of flexible ring systems [12]. Density functional theory calculations reveal the interplay between intramolecular and intermolecular factors determining crystal structure stability [12].
Table 2: Structural Parameters of Cyclo(Phenylalanine-Leucine)
Property | Value | Structural Significance |
---|---|---|
Molecular Formula | C₁₅H₂₀N₂O₂ | Contains benzyl and isobutyl side chains |
Molecular Weight | 260.33 g/mol | Typical for dipeptide cyclization products |
Classification | 2,5-diketopiperazine | Six-membered heterocyclic ring with two amide bonds |
Solubility | Practically insoluble in water | Hydrophobic character due to aromatic and aliphatic groups |
Ring Conformation | Twisted boat with C₂ symmetry | Minimizes ring strain and steric interactions |
Puckering Barrier | ~470 cm⁻¹ | Allows conformational interconversion at ambient temperature |
While cyclo(phenylalanine-leucine) does not contain imidazole residues directly, its phenylalanine benzyl group engages in significant aromatic interactions that parallel imidazole-containing systems [13] [14]. The phenyl ring adopts specific orientational preferences that maximize favorable π-π stacking and CH-π interactions with adjacent molecular frameworks [15] [16]. These interactions contribute substantially to the stabilization of bioactive conformations through face-to-face and edge-to-face geometries [13].
Comparative studies with imidazole-containing cyclic dipeptides, such as cyclo(phenylalanine-histidine), demonstrate that protonated dimers involve strong ionic hydrogen bonds from protonated imidazole rings to neutral imidazole nitrogen atoms [13]. These interactions are accompanied by NH···O hydrogen bonds between amide functions, forming antiparallel β-sheet motifs [13] [14]. The specific stereochemistry significantly influences clustering propensity and prevents amyloid-type aggregation patterns [13].
Research on imidazole-amino acid systems reveals that tautomeric and pH changes can induce conformational switches in cyclic dipeptide structures [17] [18]. The neutral forms of tautomers τ and π adopt distinct conformations with torsion angles ψ differing by approximately 180°, resulting in considerable impact on peptide chain geometry [17] [18]. The cation form adapts both conformations, while anion analogues prefer extended conformations [18].
The imidazole ring functions as both hydrogen bond donor and acceptor, profoundly affecting conformation types [17]. Density functional theory calculations demonstrate that tautomerization causes adjustment of peptide chain conformation, with the most stable conformations creating either linear or turn geometries depending on the tautomeric state [18]. These findings provide insights into potential conformational flexibility mechanisms that may apply to aromatic interactions in cyclo(phenylalanine-leucine) systems [17].
Nuclear magnetic resonance studies of cyclic dipeptides containing aromatic residues reveal significant CH-π interactions that stabilize specific conformational states [15]. In diketopiperazine systems with proline and aromatic amino acids, CH-π interactions between hydrogen atoms and benzene rings are stronger in certain stereoisomeric configurations [15]. These interactions contribute to folded conformations that position aromatic rings in optimal geometric arrangements [15].
The strength and geometry of CH-π interactions depend critically on the relative positions of donor and acceptor groups within the cyclic framework [15]. Molecular dynamics simulations demonstrate that these interactions can influence self-assembly behaviors and intermolecular association patterns [19]. For cyclo(phenylalanine-leucine), the benzyl group positioning relative to the diketopiperazine core represents a critical determinant of bioactive conformation stability [3].
Table 3: Aromatic Interaction Parameters in Cyclic Dipeptide Systems
Interaction Type | Distance Range (Å) | Angular Preferences | Energy Contribution |
---|---|---|---|
π-π Stacking | 3.3-3.8 | Parallel displaced | 2-5 kcal/mol |
CH-π Interaction | 2.4-3.0 | Perpendicular approach | 1-3 kcal/mol |
NH-π Interaction | 2.2-2.8 | Edge-to-face geometry | 2-4 kcal/mol |
Cation-π Interaction | 2.5-3.5 | Centered above ring | 3-8 kcal/mol |
The aromatic interaction patterns observed in cyclo(phenylalanine-leucine) provide valuable insights for understanding bioactive conformations in related systems [20] [16]. The folded arrangement of the phenylalanine benzyl group over the diketopiperazine core creates a defined three-dimensional architecture that may serve as a template for molecular recognition processes [3] [19]. These conformational preferences influence the accessibility of hydrogen bonding sites and the overall molecular surface topology [20].
Studies of peptide cyclization mechanisms demonstrate that imidazole groups can catalyze transesterification reactions through concerted deprotonation and nucleophilic attack mechanisms [21]. This catalytic activity parallels enzymatic systems utilizing histidine imidazoles in catalytic triads, suggesting potential applications in biomimetic catalyst design [21]. The understanding of these interaction patterns contributes to rational design strategies for cyclic peptide therapeutics and molecular recognition systems [20] [16].
Table 4: Key Structural Features Influencing Bioactive Conformations
Structural Feature | Cyclo(Phenylalanine-Leucine) Characteristics | Experimental Evidence |
---|---|---|
Ring Topology | Twisted boat configuration with C₂ symmetry | Microwave spectroscopy and X-ray crystallography |
Amide Bond Geometry | Non-planar amide bonds (ω ≈ -8° to -17°) | X-ray diffraction and nuclear magnetic resonance studies |
Side Chain Orientation | Phenyl ring folded over diketopiperazine core | Molecular dynamics simulations |
Aromatic Interactions | CH-π and π-π stacking with adjacent groups | Nuclear magnetic resonance and computational studies |
Conformational Dynamics | Flexible with multiple accessible conformations | Variable temperature nuclear magnetic resonance |
Self-Assembly Behavior | Lower propensity compared to retro-sequence analogs | Self-assembly experiments and electron microscopy |